![molecular formula C16H16ClN3O3S3 B2648620 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole CAS No. 955656-99-2](/img/structure/B2648620.png)
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole” belongs to the class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . The compound has a molecular weight of 343.25 .
Synthesis Analysis
The synthesis of similar compounds often involves aminomethylation reactions . The reactions are typically monitored by thin layer chromatography . The product is usually purified by crystallization from ethanol and characterized by NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring fused to a pyridine ring . The compound also contains a sulfonyl group attached to a piperazine ring . The UV spectroscopy behavior of similar compounds can be characterized by intense transition bands at specific wavelengths .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 343.25 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the available resources .Aplicaciones Científicas De Investigación
1. Imaging and Diagnostic Applications
[18F]DASA-23, structurally similar to the compound , has been developed as a novel radiopharmaceutical to measure pyruvate kinase M2 levels by positron emission tomography (PET). Pyruvate kinase M2 is significantly expressed by glioblastoma cells and serves as an important biomarker of cancer glycolytic reprogramming. [18F]DASA-23 was successfully used in human studies to differentiate between low-grade and high-grade glioma based on aberrantly expressed PKM2, demonstrating its potential as a non-invasive diagnostic tool for glioma delineation (Patel et al., 2019).
2. Understanding Drug Metabolism and Pharmacokinetics
The compound SB-649868, bearing structural resemblance to the compound , has been studied for its metabolism and disposition in humans. It's found to be extensively metabolized with the principal route involving oxidation of the benzofuran ring. The study provides insights into the pharmacokinetics and metabolism of such compounds, highlighting the complex pathways involved and the significance of understanding these for drug development and therapeutic efficacy (Renzulli et al., 2011).
3. Investigating Biochemical Mechanisms in Neurological Disorders
Compounds structurally akin to the one have been used to investigate the 5-HT1A receptor occupancy. This study provides valuable insights into the role of 5-HT(1A) receptors in the pathophysiology and treatment of anxiety and depression. The study used PET imaging and a novel, selective, silent 5-HT(1A) antagonist, demonstrating the utility of these compounds in unraveling the biochemical mechanisms underlying certain psychiatric conditions (Rabiner et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-methoxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S3/c1-23-11-2-3-12-13(10-11)24-16(18-12)19-6-8-20(9-7-19)26(21,22)15-5-4-14(17)25-15/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEMBFYEZBOJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2648537.png)

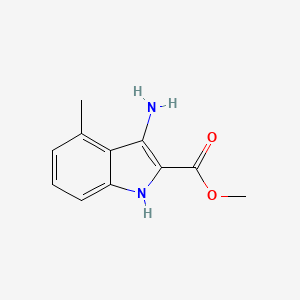
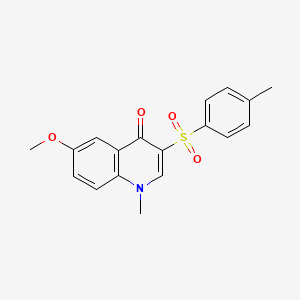
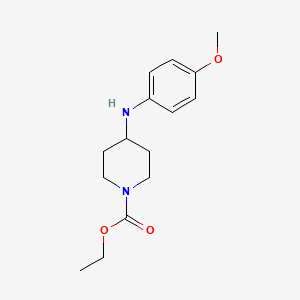
![(5-Bromofuran-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2648544.png)
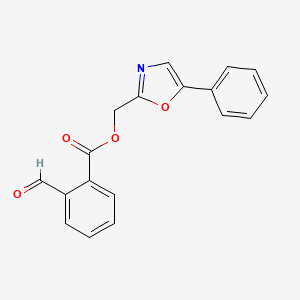
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2648548.png)
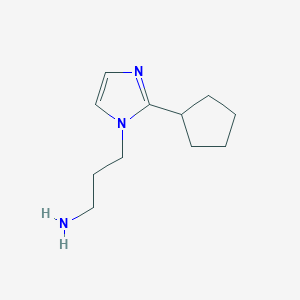
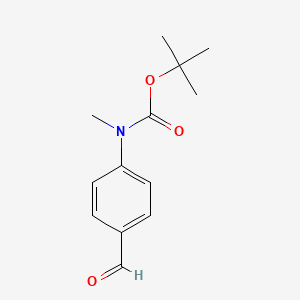
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2648553.png)
![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)

![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2648559.png)